molecular formula C28H42N2O3 B1583579 4,4'-Di-n-octyloxyazoxybenzene CAS No. 25729-12-8

4,4'-Di-n-octyloxyazoxybenzene

Cat. No. B1583579
CAS RN: 25729-12-8
M. Wt: 454.6 g/mol
InChI Key: LMDKWWQEAJSHLR-UHFFFAOYSA-N
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Description

“4,4’-Di-n-octyloxyazoxybenzene” is a chemical compound with the molecular formula C28H42N2O3 and a molecular weight of 454.64 . It is a solid substance at 20°C . The compound appears as a light yellow to yellow to orange powder or crystal .


Molecular Structure Analysis

The molecular structure of “4,4’-Di-n-octyloxyazoxybenzene” consists of 28 carbon atoms, 42 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“4,4’-Di-n-octyloxyazoxybenzene” is a solid substance at 20°C . It has a mesomorphic range of 79.0 to 112.0°C . The compound is almost transparent in toluene .

Scientific Research Applications

Liquid Crystal Displays (LCDs)

4,4’-Di-n-octyloxyazoxybenzene: is a compound with mesomorphic properties, which means it exhibits phases between solid and liquid states known as liquid crystal phases . These phases are crucial for the operation of LCDs. The compound’s ability to align in response to electric fields makes it an excellent candidate for use in display technologies. Its mesomorphic range of 79.0 to 112.0°C provides a wide temperature window for operation in various environments .

Materials Science

The compound’s unique molecular structure contributes to its application in materials science, particularly in the development of responsive materials. These materials can change their properties in response to external stimuli, such as temperature or light, which is valuable for creating smart materials for sensors and actuators .

Thermochromic Materials

Due to its mesomorphic behavior, 4,4’-Di-n-octyloxyazoxybenzene can be used to develop thermochromic materials. These materials change color with temperature changes, which can be applied in thermal mapping and safety devices .

Optical Storage Devices

The optical properties of 4,4’-Di-n-octyloxyazoxybenzene , such as its transparency in toluene, suggest potential applications in optical storage devices. The compound could be used in the development of new media for data storage that rely on optical recognition patterns .

Non-linear Optical Materials

Non-linear optical (NLO) materials are essential for various photonic applications4,4’-Di-n-octyloxyazoxybenzene has a structure that could be conducive to NLO properties, making it a candidate for research into new types of optical switches or modulators .

Safety And Hazards

The safety data sheet for “4,4’-Di-n-octyloxyazoxybenzene” advises against breathing its mist, gas, or vapors, and against contact with skin and eyes . In case of accidental release, it is recommended to avoid dust formation, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill or leak .

properties

IUPAC Name

(4-octoxyphenyl)-(4-octoxyphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N2O3/c1-3-5-7-9-11-13-23-32-27-19-15-25(16-20-27)29-30(31)26-17-21-28(22-18-26)33-24-14-12-10-8-6-4-2/h15-22H,3-14,23-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDKWWQEAJSHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCCCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334289
Record name 4,4'-Di-n-octyloxyazoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Di-n-octyloxyazoxybenzene

CAS RN

25729-12-8
Record name 4,4'-Di-n-octyloxyazoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What information about the molecular arrangement of OOAB can be obtained from X-ray diffraction studies?

A1: X-ray diffraction studies on OOAB provide valuable insights into the orientation of molecules within its liquid crystal phases. The technique reveals information about the distribution function, fd(β), which describes the orientation of local directors (representing the average molecular orientation within a small cluster) relative to the average director of the entire sample []. This allows researchers to understand the degree of order within the liquid crystal phases and how the molecules arrange themselves. In the case of OOAB, the study found that fd(β) was close to predictions from simple mean field theory, suggesting a significant degree of cooperative molecular orientation [].

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